![molecular formula C23H24N2O5S2 B6523882 ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate CAS No. 477546-11-5](/img/structure/B6523882.png)
ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has various functional groups attached to it, including an ethyl group, a carboxylate group, and a sulfamoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. For example, the thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction . The other functional groups could then be added through various reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the sulfamoyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:
- Anti-inflammatory : Some thiophene derivatives act as anti-inflammatory agents .
- Anti-psychotic : They have been used in the treatment of various psychotic disorders .
- Anti-arrhythmic : They can be used to treat irregular heartbeats .
- Anti-anxiety : They have been used in the treatment of anxiety disorders .
- Anti-fungal : They have been used to treat various fungal infections .
- Antioxidant : They have been used for their antioxidant properties .
- Estrogen receptor modulating : They have been used in the treatment of diseases related to estrogen receptors .
- Anti-mitotic : They have been used in the treatment of diseases related to cell division .
- Anti-microbial : They have been used to treat various microbial infections .
- Kinases inhibiting : They have been used in the treatment of diseases related to kinases .
- Anti-cancer : They have been used in the treatment of various types of cancer .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-5-30-23(27)20-15(2)16(3)31-22(20)24-21(26)17-11-13-19(14-12-17)32(28,29)25(4)18-9-7-6-8-10-18/h6-14H,5H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFPFXOGYLFLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate |
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